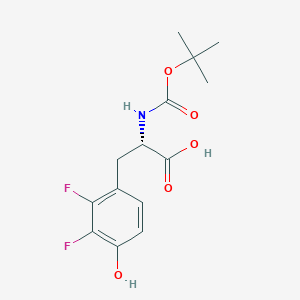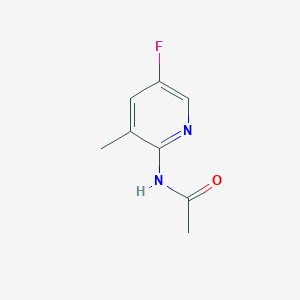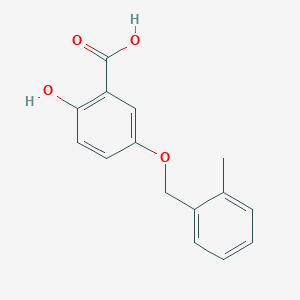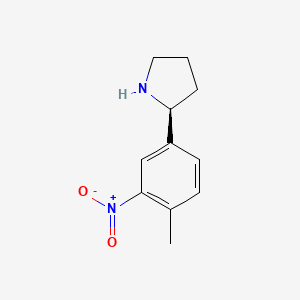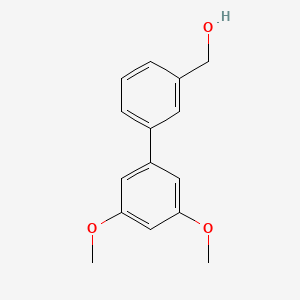
3-(3,5-Dimethoxyphenyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C15H16O3 It is a derivative of biphenyl, featuring methoxy groups at the 3’ and 5’ positions and a methanol group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and phenylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3,5-dimethoxybenzaldehyde and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the biphenyl core.
Reduction: The resulting biphenyl aldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)ketone.
Reduction: (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the donation of hydrogen atoms from the methanol group, neutralizing free radicals. The methoxy groups also play a role in stabilizing the resulting radicals, enhancing the compound’s overall antioxidant capacity.
Comparison with Similar Compounds
Similar Compounds
(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol: Similar structure but with the methanol group at the 4 position.
(3’,5’-Dimethoxy-[1,1’-biphenyl]-2-yl)methanol: Similar structure but with the methanol group at the 2 position.
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of methoxy groups at the 3’ and 5’ positions enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[3-(3,5-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-13(8-15(9-14)18-2)12-5-3-4-11(6-12)10-16/h3-9,16H,10H2,1-2H3 |
InChI Key |
INYLEGYMDVUHLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC(=C2)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



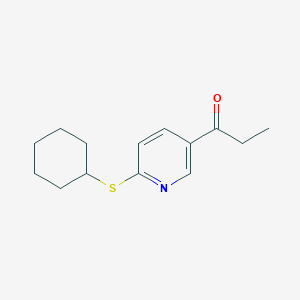
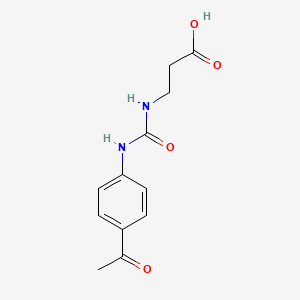
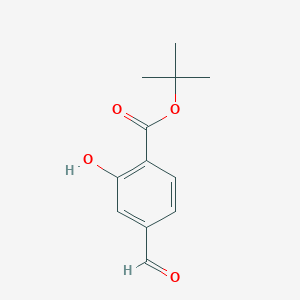
![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)
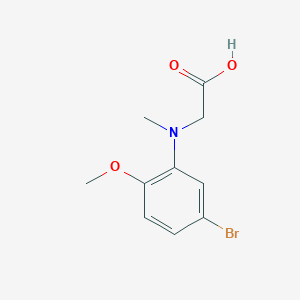
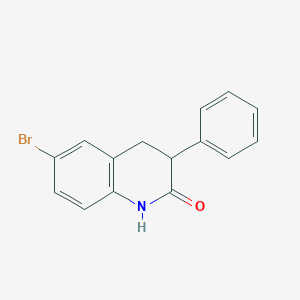
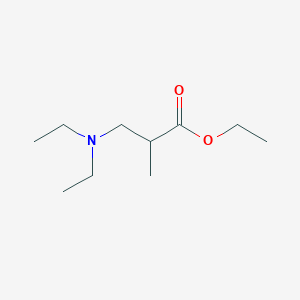
![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)

